2-(2-Methyl-1H-inden-3-yl)acetic acid
Description
2-(2-Methyl-1H-inden-3-yl)acetic acid is a bicyclic aromatic compound featuring an indene core substituted with a methyl group at position 2 and an acetic acid moiety at position 2. This structure imparts unique physicochemical properties, such as moderate acidity (due to the carboxylic acid group) and lipophilicity (from the indene ring and methyl substituent).
Properties
CAS No. |
4709-50-6 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(2-methyl-3H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C12H12O2/c1-8-6-9-4-2-3-5-10(9)11(8)7-12(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
InChI Key |
YHQYMZZGPRHDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Methyl Esters Followed by Acid Hydrolysis
A widely employed method for synthesizing 2-(2-methyl-1H-inden-3-yl)acetic acid involves the hydrazinolysis of its methyl ester precursor, followed by acid-catalyzed hydrolysis. In a representative procedure, methyl 2-(2-methyl-1H-inden-3-yl)acetate is treated with hydrazine hydrate in methanol under reflux conditions to yield the corresponding acetohydrazide intermediate . This intermediate is subsequently hydrolyzed using aqueous hydrochloric acid to furnish the target carboxylic acid.
The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the ester carbonyl, displacing the methoxy group. Optimal conditions require a 1:2 molar ratio of ester to hydrazine hydrate, refluxing in methanol for 10–12 hours, achieving intermediate yields of 85% . Final hydrolysis to the acid is conducted in aqueous HCl (pH 1–2), with extraction using dichloromethane and purification via recrystallization from ethanol. This two-step process affords an overall yield of 61–70%, with purity confirmed by melting point analysis (175–178°C) and spectroscopic data .
Alkylation of Indenyl Acetic Acid Derivatives
Alkylation strategies provide an alternative route, particularly for introducing methyl groups at the indene ring’s 2-position. A reported method involves treating 2-(1H-inden-3-yl)acetic acid with methyl iodide in the presence of sodium hydride as a base . The reaction is conducted in tetrahydrofuran (THF) at 0°C to room temperature, with careful control of stoichiometry to prevent over-alkylation.
Key steps include:
-
Deprotonation of the indene’s acidic C–H bond using NaH (60% dispersion in mineral oil).
-
Nucleophilic attack of the resulting anion on methyl iodide.
-
Acidic workup to regenerate the carboxylic acid functionality.
This method achieves a 61% isolated yield after column chromatography (40% ethyl acetate in petroleum ether) . Nuclear magnetic resonance (NMR) analysis confirms regioselective methylation at the 2-position, with characteristic shifts at δ 2.4 ppm for the methyl group and δ 3.6 ppm for the acetic acid’s methylene protons .
Knoevenagel Condensation-Hydrolysis Sequence
A third approach utilizes Knoevenagel condensation between 2-methyl-1H-inden-1-one and cyanoacetic acid, followed by nitrile hydrolysis. This method, adapted from sulindac impurity synthesis , involves:
-
Condensation : Reacting 2-methyl-1H-inden-1-one with cyanoacetic acid in toluene under reflux with ammonium acetate as a catalyst. This forms 2-(2-methyl-1H-inden-3-yl)acetonitrile.
-
Hydrolysis : Treating the nitrile with potassium hydroxide in ethanol-water, followed by acidification to pH 2 with HCl, yielding the target acid.
The condensation step proceeds at 110°C for 24 hours, achieving 75–80% conversion . Hydrolysis requires refluxing in 25% KOH for 13 hours, with final precipitation yielding a white solid. This route is advantageous for scalability, though it necessitates rigorous purification to remove residual cyanoacetic acid.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for each method:
Key Observations :
-
The hydrazinolysis route offers high purity but requires handling hazardous hydrazine.
-
Alkylation provides regioselectivity but demands anhydrous conditions.
-
Knoevenagel condensation is scalable but involves multi-step purification.
Spectroscopic Characterization and Validation
All synthetic routes validate the target compound via spectroscopic techniques:
-
IR Spectroscopy : Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O–H stretch) .
-
¹H NMR : Distinct signals at δ 2.3–2.5 ppm (indene methyl), δ 3.6–3.8 ppm (acetic acid CH₂), and δ 6.8–7.2 ppm (indenyl aromatic protons) .
-
Mass Spectrometry : Molecular ion peak at m/z 190.1 (M+H⁺), consistent with the molecular formula C₁₂H₁₂O₂ .
Industrial and Environmental Considerations
Industrial-scale synthesis prioritizes the Knoevenagel-hydrolysis method due to lower toxicity of reagents compared to hydrazine . Solvent-free modifications, as demonstrated in imidazole derivative syntheses , could further enhance sustainability by reducing THF or methanol usage. Recent advances in catalytic systems, such as immobilized lipases for ester hydrolysis, may improve energy efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and heat.
Reduction: LiAlH4, H2 with a palladium catalyst, and ethanol.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3, H2SO4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(2-Methyl-1H-inden-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals[][3].
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1H-inden-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Halogenated Derivatives
- 2-((1E,Z)-1-Benzylidene-5-bromo-2-methyl-1H-inden-3-yl)acetic acid (C-18): This compound () introduces a bromine atom at position 5 and a benzylidene group at position 1. The benzylidene group increases steric bulk, which may affect solubility and bioavailability compared to the parent compound .
(Z)-2-(5-Fluoro-1-(4-methoxybenzylidene)-2-methyl-1H-inden-3-yl)acetic acid (Compound 7) :
Fluorination at position 5 () likely enhances metabolic stability and membrane permeability. The 4-methoxybenzylidene substituent introduces electron-donating effects, altering electronic properties and possibly boosting anti-inflammatory or anticancer activity .
(b) Prodrug and Pharmacologically Active Derivatives
Sulindac (2-{5-Fluoro-1-[(4-methanesulfinylphenyl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid) :
A clinically used NSAID (), Sulindac acts as a prodrug. Its methanesulfinylphenyl group facilitates conversion to an active sulfide metabolite, which inhibits cyclooxygenase (COX) enzymes. This contrasts with 2-(2-methyl-1H-inden-3-yl)acetic acid, which lacks such a metabolically activatable group, suggesting differences in therapeutic mechanism and pharmacokinetics .ADT-007 ((Z)-2-(5-Fluoro-1-(4-hydroxy-3,5-dimethoxybenzylidene)-2-methyl-1H-inden-3-yl)-N-(furan-2-ylmethyl)acetamide) :
Replacement of the carboxylic acid with a furan-containing amide () shifts the compound’s polarity and enables pan-RAS inhibitory activity. This highlights the critical role of the acetic acid moiety’s modification in target engagement and potency .
(c) Indole-Based Analogs
- 2-(6-Methyl-1H-indol-3-yl)acetic acid: Replacing the indene core with an indole ring () alters electronic properties due to the nitrogen atom in indole.
2-Methylindole-3-acetic acid :
A plant growth hormone analog (), this compound demonstrates how methyl and acetic acid substitutions on indole influence biological activity. The indene-based parent compound may lack phytohormonal effects but could share similar synthetic pathways .
Table 1: Key Properties of Selected Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 2-(2-Methyl-1H-inden-3-yl)acetic acid, and what purification challenges arise?
- Methodology : Synthesis typically involves condensation of indene derivatives with acetic acid precursors under reflux, followed by purification via flash column chromatography (e.g., ethyl acetate/petroleum ether gradients). Challenges include low solubility in common solvents and separation of regioisomers. Silica gel chromatography and recrystallization are standard, but yields may vary due to steric hindrance from the methyl group .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : H and C NMR identify substitution patterns (e.g., methyl group at C2 and acetic acid moiety at C3). Aromatic protons in the indenyl system show distinct splitting patterns .
- IR : Confirms carboxylic acid (O-H stretch ~2500–3000 cm, C=O ~1700 cm) and aromatic C-H stretches .
- Mass Spectrometry : High-resolution MS validates molecular formula (CHO) and fragments (e.g., loss of COOH group).
Q. How can researchers determine key physicochemical properties like pKa and logP?
- Methodology :
- pKa : Potentiometric titration or computational tools (e.g., ALOGPS) predict acidity. Analogous compounds (e.g., sulindac) show pKa ~4.09, suggesting moderate solubility at physiological pH .
- logP : Reverse-phase HPLC or software (e.g., ChemSpider) estimates hydrophobicity. For sulindac analogs, logP ~2.93 indicates moderate lipophilicity, influencing membrane permeability .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- COX Inhibition : Cell-free assays using recombinant COX-1/2 enzymes, inspired by sulindac’s NSAID activity .
- Apoptosis Assays : HT-29 cell lines treated with the compound; measure caspase-3 activation and DNA fragmentation via flow cytometry .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability without compromising purity?
- Methodology :
- Catalysis : Transition-metal catalysts (e.g., Pd) may improve regioselectivity during indene functionalization.
- Continuous Flow Reactors : Enhance reproducibility and reduce side products (e.g., diastereomers) compared to batch reactions .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How should conflicting spectral data (e.g., NMR shifts) be resolved across studies?
- Methodology :
- Deuterated Solvents : Eliminate solvent-induced shift variations (e.g., DMSO vs. CDCl).
- X-ray Crystallography : Resolve ambiguity via SHELXL-refined crystal structures, confirming bond angles and substituent positions .
- DFT Calculations : Compare experimental shifts with computationally derived values to validate assignments .
Q. What computational strategies predict pharmacological targets, and how are they validated?
- Methodology :
- Molecular Docking : Screen against COX-1/2 or apoptosis-related proteins (e.g., Bcl-2) using AutoDock Vina. Sulindac’s binding mode (PDB: 3NTX) serves as a template .
- MD Simulations : Assess binding stability over 100 ns trajectories.
- Validation : Correlate docking scores with IC values from enzyme inhibition assays .
Q. What stability challenges arise during storage, and how are degradation products characterized?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
